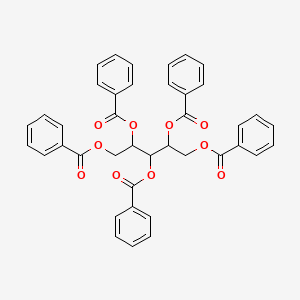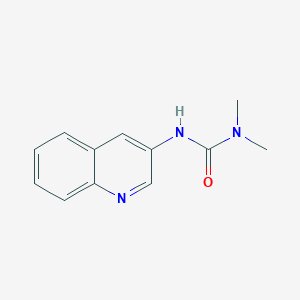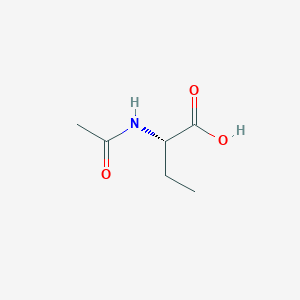![molecular formula C31H23Br2N3O3S B11945024 6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole moiety, and finally the attachment of the bromine and toluene-4-sulfonyl groups. Common reagents used in these reactions include bromine, toluene-4-sulfonyl chloride, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, especially involving the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or pyrazole rings.
科学的研究の応用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the pyrazole and toluene-4-sulfonyl groups may enhance these activities.
Medicine
Medicinal chemists may investigate this compound for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
6-Bromoquinoline: A simpler quinoline derivative with similar core structure.
4-Phenylquinoline: Another quinoline derivative with a phenyl group attached.
1-(Toluene-4-sulfonyl)-1H-pyrazole: A pyrazole derivative with a toluene-4-sulfonyl group.
Uniqueness
The uniqueness of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” lies in its complex structure, which combines multiple functional groups that may confer unique biological activities and chemical reactivity.
特性
分子式 |
C31H23Br2N3O3S |
|---|---|
分子量 |
677.4 g/mol |
IUPAC名 |
6-bromo-3-[3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H23Br2N3O3S/c1-19-7-14-24(15-8-19)40(38,39)36-28(20-9-11-22(32)12-10-20)18-27(35-36)30-29(21-5-3-2-4-6-21)25-17-23(33)13-16-26(25)34-31(30)37/h2-17,28H,18H2,1H3,(H,34,37) |
InChIキー |
QUGQMMVCTQYBTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

